molecular formula C13H18Cl3NO2 B4238425 3-[(3,5-Dichloro-4-prop-2-enoxyphenyl)methylamino]propan-1-ol;hydrochloride

3-[(3,5-Dichloro-4-prop-2-enoxyphenyl)methylamino]propan-1-ol;hydrochloride

Cat. No.: B4238425
M. Wt: 326.6 g/mol
InChI Key: DGMTUAPBTRIWAL-UHFFFAOYSA-N
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Description

3-[(3,5-Dichloro-4-prop-2-enoxyphenyl)methylamino]propan-1-ol;hydrochloride is a chemical compound with a complex structure that includes an allyloxy group, dichlorobenzyl group, and a propanolamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,5-Dichloro-4-prop-2-enoxyphenyl)methylamino]propan-1-ol;hydrochloride typically involves multiple steps. One common method starts with the preparation of 4-(allyloxy)-3,5-dichlorobenzoic acid, which is then converted to its corresponding benzylamine derivative. This intermediate is further reacted with 3-amino-1-propanol under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps like crystallization and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(3,5-Dichloro-4-prop-2-enoxyphenyl)methylamino]propan-1-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to remove the allyloxy group or to convert the dichlorobenzyl group to a simpler benzyl group.

    Substitution: The chlorine atoms in the dichlorobenzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-(allyloxy)-3,5-dichlorobenzoic acid, while substitution reactions may produce derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

3-[(3,5-Dichloro-4-prop-2-enoxyphenyl)methylamino]propan-1-ol;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[(3,5-Dichloro-4-prop-2-enoxyphenyl)methylamino]propan-1-ol;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 4-(allyloxy)-3,5-dichlorobenzoic acid
  • 3-amino-1-propanol
  • Propranolol hydrochloride

Uniqueness

Compared to similar compounds, 3-[(3,5-Dichloro-4-prop-2-enoxyphenyl)methylamino]propan-1-ol;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[(3,5-dichloro-4-prop-2-enoxyphenyl)methylamino]propan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2NO2.ClH/c1-2-6-18-13-11(14)7-10(8-12(13)15)9-16-4-3-5-17;/h2,7-8,16-17H,1,3-6,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMTUAPBTRIWAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=C(C=C1Cl)CNCCCO)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(3,5-Dichloro-4-prop-2-enoxyphenyl)methylamino]propan-1-ol;hydrochloride
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3-[(3,5-Dichloro-4-prop-2-enoxyphenyl)methylamino]propan-1-ol;hydrochloride
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3-[(3,5-Dichloro-4-prop-2-enoxyphenyl)methylamino]propan-1-ol;hydrochloride
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3-[(3,5-Dichloro-4-prop-2-enoxyphenyl)methylamino]propan-1-ol;hydrochloride
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3-[(3,5-Dichloro-4-prop-2-enoxyphenyl)methylamino]propan-1-ol;hydrochloride
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3-[(3,5-Dichloro-4-prop-2-enoxyphenyl)methylamino]propan-1-ol;hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.